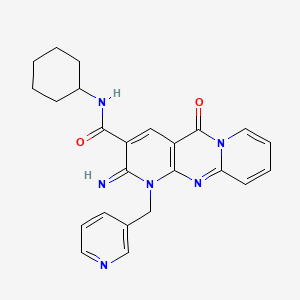

2-Imino-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclohexylamide

Beschreibung

The compound 2-Imino-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclohexylamide is a heterocyclic organic molecule featuring a fused triaza-anthracene core. Its structure includes:

- A pyridin-3-ylmethyl substituent at position 1.

- A cyclohexylamide group linked to the carboxylic acid moiety at position 2.

- An imino (=NH) group and a ketone (=O) at positions 2 and 10, respectively.

Eigenschaften

IUPAC Name |

N-cyclohexyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O2/c25-21-18(23(31)27-17-8-2-1-3-9-17)13-19-22(30(21)15-16-7-6-11-26-14-16)28-20-10-4-5-12-29(20)24(19)32/h4-7,10-14,17,25H,1-3,8-9,15H2,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASENYTYNBQIIKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CN=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-Imino-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclohexylamide involves several steps. The synthetic route typically starts with the preparation of the core anthracene structure, followed by the introduction of the pyridinyl and imino groups. The final step involves the addition of the carboxylic acid cyclohexylamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.

Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.

Substitution: The pyridinyl group can participate in nucleophilic substitution reactions, especially in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Wissenschaftliche Forschungsanwendungen

2-Imino-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclohexylamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The imino and oxo groups play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Key Structural Variations

The target compound’s analogues differ primarily in substituents and functional groups, which influence physicochemical properties and bioactivity. Below is a comparative analysis based on evidence:

*Calculated based on analogous structures due to lack of direct data.

Key Findings from Comparative Studies

Impact of Amide vs. The methyl ester variant () is more polar, favoring aqueous solubility but limiting bioavailability.

Role of Heterocyclic Substituents :

- The tetrahydrofuranmethyl group in increases conformational flexibility, which may enhance binding to hydrophobic enzyme pockets .

- The pyridin-3-ylmethyl group, common across analogues, is critical for π-π stacking interactions with aromatic residues in target proteins .

Electrophilic Modifications :

- The carbonitrile-substituted analogue () exhibits higher electrophilicity, which could facilitate covalent interactions with cysteine residues in enzymes .

Biologische Aktivität

The compound 2-Imino-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclohexylamide is a complex organic molecule characterized by its unique structural features, which include a triaza-anthracene core and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 375.388 g/mol. The structure incorporates multiple nitrogen atoms, which are often associated with enhanced biological activity. The presence of functional groups such as imino and carboxylic acid derivatives further contributes to its potential reactivity and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 375.388 g/mol |

| Purity | Typically 95% |

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities, including antimicrobial properties. For instance, derivatives of the triaza-anthracene structure have shown promise in inhibiting bacterial growth and may serve as potential leads for antibiotic development.

Antiviral Activity

Research has indicated that compounds similar to 2-Imino-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclohexylamide can exhibit antiviral activity. A study on hydroxypyridone carboxylic acids demonstrated effective inhibition of HIV reverse transcriptase (RT) at low micromolar concentrations, suggesting that similar mechanisms may be explored for this compound as well .

Interaction Studies

Understanding the mechanism of action is crucial for evaluating the potential side effects and efficacy of the compound. Interaction studies with various biological targets can elucidate its pharmacological profile. For example, docking studies have been employed to investigate binding affinities to enzyme active sites, revealing insights into how structural modifications can enhance or diminish activity.

Study 1: Antimicrobial Evaluation

In a case study evaluating the antimicrobial efficacy of triaza-anthracene derivatives, several compounds were tested against common bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 8 | Effective against E. coli |

| Compound B | 16 | Moderate against S. aureus |

Study 2: Antiviral Screening

A separate study focused on the antiviral properties of related compounds found that specific analogues inhibited HIV RT-associated RNase H activity in the low micromolar range. These findings support further investigation into the antiviral potential of 2-Imino-10-oxo-1-pyridin-3-ylmethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid cyclohexylamide .

| Compound | IC50 (µM) | Target Activity |

|---|---|---|

| Analogue 1 | 0.65 | RNase H Inhibition |

| Analogue 2 | 18 | Polymerase Inhibition |

Q & A

Q. Table 1: Synthetic Method Comparison

| Method | Key Reagents | Conditions | Yield Factors |

|---|---|---|---|

| A | 2-Aminothiazol-4(5H)-one, 3-formyl-indole | AcOH, reflux (3–5 h) | Aldehyde excess (1.1 equiv) |

| B | Thiourea, chloroacetic acid | AcOH, NaOAc (2.0 equiv) | Catalyst stoichiometry |

Basic: What analytical techniques confirm its structural integrity?

Answer:

Multi-spectroscopic approaches are critical:

- 1H/13C NMR: Identifies aromatic protons (pyridinylmethyl substituents) and carbonyl/imino groups. For example, the imino (C=N) signal appears at δ 8.2–8.5 ppm in DMSO-d6 .

- IR Spectroscopy: Detects carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=N stretches (~1640–1680 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns (e.g., cyclohexylamide side-chain cleavage) .

Advanced: How can reaction conditions be optimized for scalability?

Answer:

Critical parameters include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid facilitates cyclization .

- Temperature Control: Reflux (~110–120°C) balances reaction rate and side-product formation. Lower temperatures (80–90°C) may reduce decomposition .

- Catalyst Screening: Sodium acetate (2.0 equiv) minimizes byproducts in thiourea-based syntheses .

Note: Pilot-scale trials should prioritize purity over speed, with HPLC monitoring (C18 columns, 0.1% TFA/acetonitrile gradient) .

Advanced: How to resolve contradictions in biological activity data across assays?

Answer:

Discrepancies often arise from:

- Solubility Variability: Use DMF/water co-solvents (≤5% DMF) to maintain compound stability in cell-based assays .

- Redox Sensitivity: The imino group may degrade under acidic/oxidizing conditions. Pre-treat samples with antioxidants (e.g., ascorbic acid) in pharmacokinetic studies .

- Assay-Specific Interactions: Screen for off-target binding (e.g., via SPR or ALIS) to rule out non-specific interactions with serum proteins .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Answer:

Design stability studies using:

- pH Gradients: Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS (e.g., hydrolysis of the cyclohexylamide group at pH < 3) .

- Thermal Stress Testing: Heat samples to 40–60°C and analyze for polymorphic transitions using DSC/XRD .

- Light Exposure: UV-vis spectroscopy tracks photooxidation of the pyridine ring (λmax ~270 nm) .

Basic: What structural features influence its reactivity?

Answer:

The bicyclic 1,9,10a-triaza-anthracene core dictates reactivity:

- Electrophilic Sites: The imino group (C=N) and carbonyl (C=O) participate in nucleophilic additions (e.g., with amines or thiols) .

- Steric Effects: The pyridin-3-ylmethyl substituent hinders axial attack on the anthracene ring, favoring planar interactions .

Advanced: How to design analogs to improve metabolic stability?

Answer:

Structure-activity relationship (SAR) strategies include:

- Cyclohexylamide Modifications: Replace with bulky tert-butylamide groups to reduce CYP3A4-mediated oxidation .

- Heteroatom Substitution: Replace oxygen in the oxo group with sulfur (thione analog) to enhance resistance to hydrolysis .

- Deuterium Labeling: Introduce deuterium at metabolically labile C-H bonds (e.g., pyridinylmethyl positions) to prolong half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.